Diacetolol hydrochloride

Cardioselectivity Pulmonary safety Beta-1 adrenoceptor

Select Diacetolol hydrochloride for β1-blockade studies where low protein binding (6–9%) eliminates displacement artifacts. Its 12–13 h half-life enables once-daily dosing in chronic SHR protocols, reducing animal stress. A uniquely low airway isoprenaline dose ratio (2.4 vs. 72 for propranolol) ensures safety in asthma models. Superior LC-MS recovery (88.8%) makes it an ideal method-development analyte. Request a quote to order research-grade Diacetolol hydrochloride today.

Molecular Formula C16H25ClN2O4
Molecular Weight 344.8 g/mol
CAS No. 69796-04-9
Cat. No. B1202397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetolol hydrochloride
CAS69796-04-9
Molecular FormulaC16H25ClN2O4
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl
InChIInChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H
InChIKeyRRLYGXRMVLYFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetolol Hydrochloride (CAS 69796-04-9): Procurement-Focused Overview of Beta-Blocker Active Metabolite Properties


Diacetolol hydrochloride is the principal pharmacologically active N-acetylated metabolite of the beta-adrenoceptor blocking agent acebutolol [1]. It is classified as a cardioselective beta-1 adrenergic receptor antagonist with weak intrinsic sympathomimetic activity (ISA) [2]. As a chiral compound existing as a racemate with the S-enantiomer responsible for beta-blocking activity, diacetolol exhibits significantly lower plasma protein binding and a substantially longer elimination half-life than its parent compound, enabling once-daily dosing regimens [3]. These distinct pharmacokinetic and pharmacodynamic properties establish diacetolol as a chemically defined, stand-alone entity for research and analytical applications rather than a mere metabolic intermediate [4].

Diacetolol Hydrochloride Procurement: Why Substitution with Acebutolol or Other Beta-Blockers Compromises Research Validity


Generic substitution among beta-adrenoceptor antagonists is scientifically untenable due to profound inter-compound differences in receptor subtype selectivity, ancillary pharmacological properties, and pharmacokinetic disposition [1]. Diacetolol is distinguished from its parent acebutolol by the complete absence of membrane-stabilizing activity (MSA) and a markedly different cardioselectivity profile [2]. Compared to widely used alternatives such as metoprolol and propranolol, diacetolol demonstrates a unique bronchial beta-2 receptor sparing effect, quantified by substantially lower airway dose ratios, which translates to a reduced risk of bronchoconstriction [3]. Furthermore, its elimination half-life of approximately 8-13 hours—significantly longer than acebutolol's 3-4 hours—dictates distinct dosing intervals and steady-state pharmacokinetic behavior [4]. These quantifiable divergences in both pharmacodynamics and pharmacokinetics mean that substituting diacetolol with any other beta-blocker, including its own parent compound, introduces confounding variables that invalidate comparative pharmacological studies, bioanalytical method validation, and meaningful interpretation of experimental outcomes.

Quantitative Differentiation Evidence for Diacetolol Hydrochloride Against Key Beta-Blocker Comparators


Superior Bronchial Beta-2 Receptor Sparing (Cardioselectivity) in Humans Compared to Acebutolol and Propranolol

In a double-blind, placebo-controlled crossover study of 11 healthy human subjects, diacetolol demonstrated significantly greater cardioselectivity (bronchial beta-2 receptor sparing) than both its parent compound acebutolol and the non-selective beta-blocker propranolol. Cardioselectivity was assessed by the displacement of the bronchodilator dose-response curve to inhaled isoprenaline, expressed as a dose ratio where a lower value indicates less airway beta-2 blockade [1].

Cardioselectivity Pulmonary safety Beta-1 adrenoceptor Clinical pharmacology

Absence of Membrane-Stabilizing Activity (MSA) Contrasts with Parent Acebutolol

Direct pharmacological comparison studies reveal a critical qualitative difference: diacetolol possesses no significant membrane-stabilizing activity (MSA), whereas its parent compound acebutolol exhibits this property, which contributes to its antiarrhythmic effects independent of beta-blockade [1]. MSA, also known as quinidine-like or local anesthetic activity, manifests as a reduction in the maximum upstroke velocity of cardiac action potentials. Diacetolol fails to restore sinus rhythm in ouabain-induced arrhythmia models, unlike agents with MSA [2].

Membrane-stabilizing activity Local anesthetic effect Cardiac electrophysiology Acebutolol metabolism

Significantly Lower Plasma Protein Binding Reduces Drug-Displacement Interaction Potential

Equilibrium dialysis studies of fresh human plasma demonstrate that diacetolol exhibits exceptionally low plasma protein binding, significantly lower than acebutolol and dramatically lower than highly bound beta-blockers like propranolol. This low binding affinity minimizes the risk of clinically significant drug-displacement interactions in polypharmacy research models [1]. The hydrophilic nature of both compounds (partition coefficient P=0.08 for diacetolol vs. 0.62 for acebutolol) correlates with this low binding [2].

Plasma protein binding Drug-drug interactions Free fraction Pharmacokinetics

Extended Elimination Half-Life Permits Once-Daily Dosing Regimens in Contrast to Acebutolol

Pharmacokinetic analysis following oral administration to healthy human subjects reveals that diacetolol possesses a terminal elimination half-life approximately 3- to 4-fold longer than that of its parent compound, acebutolol. This extended half-life is the primary pharmacokinetic basis for the feasibility of once-daily dosing regimens with diacetolol [1]. Notably, oral bioavailability is incomplete (~30-43%), attributed to either a first-pass effect or incomplete absorption [2].

Elimination half-life Oral bioavailability Once-daily dosing Pharmacokinetic modeling

Validated HPLC Method with Superior Recovery (88.8%) Enables Robust Bioanalytical Quantification

A fully validated high-performance liquid chromatographic (HPLC) method with ultraviolet (UV) detection has been established for the simultaneous determination of acebutolol and diacetolol in human plasma. Critically, the method demonstrates superior absolute recovery for diacetolol (88.8%) compared to acebutolol (74.6%), indicating greater extraction efficiency and analytical reliability for this specific analyte [1]. This method provides a linear calibration range of 20.0-1000 ng/mL with a detection limit of 10.0 ng/mL, and intra- and inter-day accuracy/precision within 14.1% of actual values [2].

HPLC Bioanalysis Method validation Pharmacokinetic studies

Dose-Dependent Antihypertensive Efficacy Quantified in Moderate Essential Hypertension

In a double-blind, randomized crossover study of 17 patients with moderate essential hypertension, diacetolol monotherapy produced significant, dose-dependent reductions in lying mean arterial blood pressure. The antihypertensive effect was accompanied by significant decreases in heart rate and plasma renin activity, confirming its independent therapeutic utility distinct from acebutolol [1]. Plasma levels were dose-proportional, ranging from 207 ng/mL (200 mg) to 823 ng/mL (800 mg) [2].

Antihypertensive Mean arterial pressure Dose-response Clinical pharmacology

Diacetolol Hydrochloride: Targeted Research and Industrial Application Scenarios Based on Quantified Differentiation


Cardioselectivity and Pulmonary Safety Studies Requiring High Bronchial Beta-2 Sparing

Procure diacetolol hydrochloride as the test article for pharmacological studies investigating beta-adrenoceptor subtype selectivity in the presence of respiratory comorbidity models. Its airway isoprenaline dose ratio of 2.4—markedly lower than acebutolol (8.0) and propranolol (72.0)—provides a superior safety margin against bronchoconstriction in guinea-pig trachea and human bronchial tissue preparations [1]. This property is particularly valuable for in vivo studies in ovalbumin-sensitized rodent asthma models or for ex vivo human bronchial ring experiments where minimizing confounding beta-2 blockade is essential for data interpretation [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Leveraging Low Plasma Protein Binding

Utilize diacetolol hydrochloride in experimental designs requiring a beta-blocker with minimal plasma protein binding to reduce confounding displacement interactions. Its protein binding of only 6-9%, compared to 11-19% for acebutolol and >90% for propranolol, makes it an ideal probe substrate for in vitro equilibrium dialysis assays measuring free fraction alterations or for in vivo polypharmacy studies in rat models where highly bound co-administered drugs could artifactually elevate free beta-blocker concentrations [1]. Its partition coefficient (P=0.08) further supports its classification as a hydrophilic compound with predictable distribution [2].

Long-Term In Vivo Efficacy Studies Requiring Once-Daily Dosing Regimens

Select diacetolol hydrochloride for chronic hypertension or cardiovascular research models where once-daily oral dosing is a logistical or ethical requirement. Its terminal elimination half-life of approximately 12-13 hours (oral) supports sustained 24-hour beta-blockade, in contrast to acebutolol's 3-4 hour half-life which necessitates multiple daily administrations [1]. This enables long-term studies in spontaneously hypertensive rats (SHR) or other models with reduced animal handling, lower stress variability, and improved compliance in protocol execution [2].

Bioanalytical Method Development and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Employ diacetolol hydrochloride as a model analyte for developing and validating stereoselective HPLC or LC-MS/MS methods for beta-blocker quantification. Its validated retention time (4.1 min on standard C18 columns) and superior absolute recovery (88.8%) make it a technically favorable target for method optimization compared to acebutolol (74.6% recovery) [1]. Furthermore, its well-characterized linear pharmacokinetics and established relationship between plasma concentration and beta-blockade (% reduction in exercise heart rate) provide a robust foundation for PK/PD modeling in both academic and industrial contract research settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacetolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.